2-Amino-5-fluoro-4-methylbenzamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-fluoro-4-methylbenzamide typically involves the reaction of 2-fluoro-4-nitrotoluene with various reagents. One common method includes the following steps:
Oxidation: 2-fluoro-4-nitrotoluene is oxidized using potassium permanganate.
Chlorination: The resulting compound undergoes chlorination with thionyl chloride.
Amination: Methylamine is then used to introduce the amino group.
Reduction: Finally, the compound is reduced using Pd/C hydrogenation to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-fluoro-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and amino positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
2-Amino-5-fluoro-4-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and organic electronic materials
Mechanism of Action
The mechanism of action of 2-Amino-5-fluoro-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an androgen receptor antagonist or a kinase inhibitor, disrupting cellular signaling pathways and leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-methylbenzamide
- 2-amino-5-chloro-N-methylbenzamide
- 4-Amino-N-methylbenzamide
- 3-Amino-2-methylbenzamide
- 4-Amino-N-ethylbenzamide
- 3-amino-4-chloro-N-methylbenzamide
- 4-Amino-N-isopropyl-3-methylbenzamide
Uniqueness
2-Amino-5-fluoro-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and fluoro groups on the benzamide ring enhances its reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
2-amino-5-fluoro-4-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,10H2,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZUHAKHLQHOJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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